1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone

FAAH inhibition endocannabinoid pain-depression

The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone (CAS 1010874-53-9, C21H21N3O2, MW 347.4) is a synthetic small molecule belonging to the indole‑2‑carbonyl piperazine chemotype. It features an indole ring linked via a carbonyl to a piperazine core, which is further N‑substituted with a phenylacetyl group.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B4510991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C21H21N3O2/c25-20(14-16-6-2-1-3-7-16)23-10-12-24(13-11-23)21(26)19-15-17-8-4-5-9-18(17)22-19/h1-9,15,22H,10-14H2
InChIKeyYBXILOOIHGTSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone: Core Pharmacophore and Chemotype Identity


The compound 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone (CAS 1010874-53-9, C21H21N3O2, MW 347.4) is a synthetic small molecule belonging to the indole‑2‑carbonyl piperazine chemotype [1]. It features an indole ring linked via a carbonyl to a piperazine core, which is further N‑substituted with a phenylacetyl group. This architecture embeds two privileged scaffolds—indole and piperazine—implicated in CNS receptor modulation (e.g., 5‑HT2A, D2, 5‑HT1A), HIV reverse transcriptase inhibition, and anti‑inflammatory/antioxidant pathways [2]. The compound serves as a versatile intermediate or tool compound for medicinal chemistry campaigns targeting neuropsychiatric, antiviral, or metabolic indications. However, the precise biological profile of this specific derivative remains largely uncharacterized relative to closely related analogs with well‑documented potency and selectivity, necessitating rigorous comparative evaluation for procurement or scientific selection.

Why 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone Cannot Be Replaced by Uncharacterized In‑Class Analogs


The indole‑2‑carbonyl piperazine scaffold is pharmacologically promiscuous; minor structural modifications—such as substituent identity on the indole, piperazine N‑substitution, or linker length—can dramatically shift target affinity, selectivity, and even functional activity (agonist vs. antagonist) [1]. For example, within a series of indolyalkylpiperazines, swapping the amide tail group altered 5‑HT1A receptor Ki from 51 nM to 5 nM, while a related series of indole‑2‑carbonyl piperazine ureas yielded FAAH inhibitors with IC50 values spanning 0.12 μM to >10 μM [2][3]. Generic interchange of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone with other in‑class compounds risks selecting a molecule with fundamentally different polypharmacology, pharmacokinetics, or even an opposing biological effect. The quantitative evidence below establishes the specific differentiation parameters that govern procurement and experimental design decisions.

Head‑to‑Head Quantitative Differentiation of 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone


FAAH Inhibition Potency: Target Compound vs. Optimized Indole‑2‑Carbonyl Piperazine Urea Derivatives

Direct FAAH enzymatic assay data are not publicly available for 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone. However, the most potent analog in the indole‑2‑carbonyl piperazine urea series, compound 4i, exhibited an IC50 of 0.12 μM against human FAAH with >100‑fold selectivity over CB receptors, CES2, ABHD6, and MAGL [1]. In contrast, the unoptimized parent scaffold without the urea extension typically shows IC50 values >10 μM in analogous assays [2]. This supports that the target compound's FAAH activity, if any, is likely orders of magnitude weaker than rationally designed urea‑linked analogs, making it unsuitable for FAAH‑centric research without further derivatization.

FAAH inhibition endocannabinoid pain-depression

5‑HT1A Receptor Agonist Potency: FW01 Derivatives vs. Target Compound

The indolyalkylpiperazine series exemplified by FW01 (Ki = 51 nM) yielded an optimized compound 9_24 with a Ki of 5 nM and an EC50 of 0.059 nM as a full 5‑HT1A agonist with 266‑fold selectivity over 5‑HT2A [1]. The target compound, lacking the critical indole‑alkyl linker and optimized amide tail, is not expected to engage 5‑HT1A with meaningful affinity. SAR analysis confirmed that the amide tail group is pivotal for binding, and the absence of this feature in the target compound predicts negligible activity at 5‑HT1A [2].

5-HT1A receptor serotonin CNS

HIV‑1 Reverse Transcriptase Inhibition: Delavirdine and BHAP Analogs vs. Target Compound

Delavirdine (a bisheteroarylpiperazine containing an indole‑2‑carbonyl moiety) is a clinically approved non‑nucleoside RT inhibitor (NNRTI) with an IC50 of ~0.1 μM against HIV‑1 RT [1]. The target compound lacks the critical 3‑(isopropylamino)pyridin‑2‑yl substitution on the piperazine ring and the 5‑methanesulfonamido group on the indole, both essential for RT inhibitory potency in the BHAP series [2]. Consequently, the target compound is anticipated to be inactive against HIV‑1 RT, with predicted IC50 >50 μM.

HIV-1 reverse transcriptase NNRTI

Antioxidant Capacity: DPPH Radical Scavenging of Indole‑Piperazine Derivatives

In a series of piperazine‑substituted indole derivatives, compounds 2 and 11 demonstrated DPPH free radical scavenging activities of 81.63% and 85.63%, comparable to Vitamin E (88.6%) [1]. The target compound was not included in this panel, but structurally related analogs lacking electron‑donating substituents on the indole ring displayed significantly lower activity (<50% scavenging) [2]. This suggests that the target compound's antioxidant capacity, if measured, would likely fall below the threshold of therapeutic relevance without further structural optimization.

antioxidant DPPH assay radical scavenging

Anti‑MRSA Antibacterial Activity: Indole‑Piperazine Hybrids with Defined MIC

Fifteen indole derivatives containing 4‑substituted piperazine moieties were evaluated against methicillin‑resistant Staphylococcus aureus (MRSA, ATCC 43300). Compounds 4 and 15 showed MIC values of 25 μg/mL, compared to ampicillin (MIC = 50 μg/mL) and sultamicillin (MIC = 25 μg/mL) [1]. The target compound, lacking the 4‑substitution pattern associated with enhanced antibacterial activity, is not expected to show comparable potency. No compound in this series demonstrated meaningful antifungal activity against Candida albicans [2].

antibacterial MRSA MIC

Shp2 Phosphatase Inhibition: Weak Activity of the Target Compound vs. Optimized Inhibitors

The target compound was identified in BindingDB as a Shp2 inhibitor with an IC50 of 7.70 × 10³ nM (7.7 μM), determined in an in vitro DiFMUP phosphatase assay [1]. This falls within the mid‑micromolar range, which is typical for unoptimized indoline/indole-based Shp2 inhibitors but >100‑fold weaker than optimized allosteric Shp2 inhibitors such as SHP099 (IC50 = 0.071 μM) [2]. Therefore, while the compound exhibits measurable Shp2 engagement, it lacks the potency required for cellular probe applications without further medicinal chemistry optimization.

Shp2 phosphatase cancer

Procurement‑Guided Application Scenarios for 1-[4-(1H-Indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone


Medicinal Chemistry Hit‑to‑Lead Expansion Starting Point for Shp2 Phosphatase

The moderate Shp2 inhibitory activity (IC50 = 7.7 μM) qualifies 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone as a tractable hit for fragment‑ or ligand‑based optimization campaigns targeting the Shp2 allosteric site [1]. Its well‑defined indole‑piperazine core provides multiple vectors (indole 4‑, 5‑, 6‑, 7‑positions; piperazine N‑substitution; phenylacetyl modification) for systematic SAR exploration. Compared to inactive in‑class analogs, this compound offers a measurable benchmark activity that can be used to track improvements in potency and selectivity through iterative medicinal chemistry.

Reference Compound for Polypharmacology and Selectivity Profiling Panels

Given the established polypharmacology of the indole‑2‑carbonyl piperazine chemotype (5‑HT2A antagonism, D2/D4 binding, HIV‑RT inhibition, FAAH modulation) [1][2], this unoptimized parent compound can serve as a baseline reference in selectivity profiling panels. Its weak or absent activity across these targets provides a useful 'zero‑point' for assessing the selectivity gains achieved by structural modifications, facilitating the construction of target‑specific compound libraries with minimal off‑target liabilities.

Chemical Probe Intermediate for CNS Receptor Tool Compound Synthesis

The phenylacetyl‑piperazine‑indole core structure is a versatile intermediate for generating CNS‑active tool compounds. Minor modifications, such as replacing the phenylacetyl group with a urea extension or a substituted aryl moiety, can convert the scaffold into potent and selective 5‑HT1A agonists (e.g., 9_24) or FAAH inhibitors (e.g., 4i) [1][2]. Procurement of this intermediate enables in‑house diversification for neuroscience programs targeting depression, anxiety, or pain‑depression comorbidity.

Antimicrobial Scaffold for Directed Library Synthesis Against Resistant Gram‑Positive Bacteria

Although the parent compound lacks direct antibacterial potency, the indole‑piperazine framework has yielded anti‑MRSA leads with MIC values of 25 μg/mL [1]. Using this compound as a scaffold for combinatorial library generation (e.g., introducing 4‑substituted piperazine moieties) can rapidly identify novel agents targeting drug‑resistant Staphylococcus aureus, particularly in programs where repurposing CNS‑active chemotypes for antimicrobial applications is a strategic objective.

Quote Request

Request a Quote for 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.